molecular formula C10H8FN3O2 B12826166 2-(Cyclopropylamino)-6-fluoro-3-nitrobenzonitrile

2-(Cyclopropylamino)-6-fluoro-3-nitrobenzonitrile

Cat. No.: B12826166
M. Wt: 221.19 g/mol
InChI Key: ZQNRUCCMTLVEMK-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-6-fluoro-3-nitrobenzonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropylamino group, a fluorine atom, and a nitro group attached to a benzonitrile core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-6-fluoro-3-nitrobenzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Amination: The cyclopropylamino group is introduced through nucleophilic substitution reactions, often using cyclopropylamine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-6-fluoro-3-nitrobenzonitrile undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylamino group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Various nucleophiles for substitution reactions, such as amines or thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-(Cyclopropylamino)-6-fluoro-3-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the cyclopropylamino group.

Scientific Research Applications

2-(Cyclopropylamino)-6-fluoro-3-nitrobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-6-fluoro-3-nitrobenzonitrile is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylamino)-6-fluoro-4-nitrobenzonitrile: Similar structure with a different position of the nitro group.

    2-(Cyclopropylamino)-6-chloro-3-nitrobenzonitrile: Similar structure with a chlorine atom instead of fluorine.

    2-(Cyclopropylamino)-6-fluoro-3-methylbenzonitrile: Similar structure with a methyl group instead of a nitro group.

Uniqueness

2-(Cyclopropylamino)-6-fluoro-3-nitrobenzonitrile is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the cyclopropylamino group, fluorine atom, and nitro group in specific positions on the benzonitrile core makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

2-(cyclopropylamino)-6-fluoro-3-nitrobenzonitrile

InChI

InChI=1S/C10H8FN3O2/c11-8-3-4-9(14(15)16)10(7(8)5-12)13-6-1-2-6/h3-4,6,13H,1-2H2

InChI Key

ZQNRUCCMTLVEMK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=CC(=C2C#N)F)[N+](=O)[O-]

Origin of Product

United States

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